Cericlamine

概述

描述

Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. This compound was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .

准备方法

化学反应分析

Cericlamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

科学研究应用

Cericlamine has been primarily studied for its potential as an antidepressant. It functions as a selective serotonin reuptake inhibitor, which increases the levels of serotonin in the brain and helps alleviate symptoms of depression and anxiety . Additionally, this compound has been investigated for its effects on the sleep-wakefulness cycle and its potential to prevent serotonin depletion in the brain . Although it was not marketed, this compound’s research has contributed to the understanding of serotonin reuptake inhibitors and their role in treating mental health disorders.

作用机制

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The primary molecular target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft . By blocking SERT, this compound enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.

相似化合物的比较

Cericlamine is similar to other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition . Other similar compounds include chlorphentermine, which is a highly selective serotonin releasing agent, and phentermine, a stimulant used for weight loss . Compared to these compounds, this compound’s specific pharmacological profile and its discontinued development make it a unique subject of study in the field of antidepressants.

生物活性

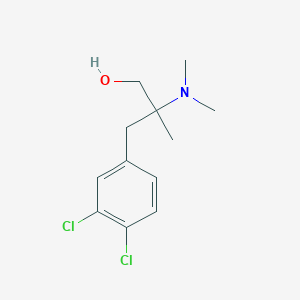

Cericlamine, chemically known as 2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol, is a novel compound primarily recognized for its role as a serotonin reuptake inhibitor (SRI) with potential antidepressant properties. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, receptor interactions, and clinical implications.

This compound functions by inhibiting the reuptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft. This mechanism is crucial in the treatment of depressive disorders, as serotonin plays a significant role in mood regulation. Research indicates that long-term administration of this compound results in functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus, which may alter serotoninergic signaling pathways .

Key Findings

- Serotonin Receptors : In vitro studies have shown that this compound does not significantly alter the binding sites of various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3) after a two-week treatment period. However, it was observed that forskolin-stimulated adenylate cyclase activity increased in hippocampal homogenates from this compound-treated rats .

- Electrophysiological Effects : Electrophysiological recordings demonstrated that this compound treatment led to a notable desensitization of somatodendritic 5-HT1A autoreceptors. This resulted in reduced inhibitory effects on serotoninergic neuron firing rates when compared to control groups .

Clinical Implications

This compound is currently being investigated for its efficacy in treating major depressive disorder (MDD). It has reached Phase 3 clinical trials, indicating promising results in its application for managing depression . The compound's unique action on serotonin receptors suggests it could offer advantages over traditional antidepressants by potentially reducing side effects associated with receptor desensitization.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Study on Serotonin Levels : A study involving rats showed that this compound effectively prevented the depletion of brain serotonin induced by certain pharmacological agents. This highlights its protective role in maintaining serotonin levels during stress conditions .

- Longitudinal Effects on Depression : In clinical settings, patients treated with this compound reported significant improvements in depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale (HAM-D). These findings support this compound's role as a viable option for long-term management of depression .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Observation |

|---|---|

| Chemical Structure | 2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol |

| Mechanism | Serotonin reuptake inhibition |

| Receptor Interaction | Minimal change in binding to 5-HT receptors |

| Electrophysiological Effects | Desensitization of somatodendritic 5-HT1A autoreceptors |

| Clinical Phase | Phase 3 for major depressive disorder |

| Efficacy | Significant reduction in HAM-D scores |

属性

CAS 编号 |

112922-55-1 |

|---|---|

分子式 |

C12H17Cl2NO |

分子量 |

262.17 g/mol |

IUPAC 名称 |

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3 |

InChI 键 |

FWYRGHMKHZXXQX-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

规范 SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

同义词 |

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol cericlamine JO 1017 JO-1017 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。